CI-1040 is a small molecule that has been investigated for its potential to inhibit the growth of various cancers. Its mechanism of action involves targeting a cellular signaling pathway known as the Mitogen-Activated Protein Kinase (MAPK) pathway []. This pathway is involved in regulating cell growth and proliferation [].
CI-1040 acts as a specific inhibitor of MEK1 and MEK2, two enzymes within the MAPK pathway [, ]. By inhibiting these enzymes, CI-1040 disrupts the normal signaling cascade, potentially leading to the arrest of cell growth [, ].
CI-1040, also known as PD184352, is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK), specifically targeting MEK1 and MEK2. This compound belongs to the class of benzhydroxamate derivatives and is primarily known for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. The inhibition of this pathway by CI-1040 leads to significant effects on various cellular processes, including apoptosis and cell cycle regulation .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically performed under controlled conditions to optimize yield and selectivity .
CI-1040 exhibits significant biological activity through its mechanism of action as a noncompetitive MEK inhibitor. It effectively disrupts the MAPK/ERK signaling pathway, leading to:
The synthesis of CI-1040 involves a multi-step process that includes the formation of a benzhydroxamate derivative. Key steps in the synthesis are:
Industrial production methods mirror these synthetic routes but are scaled for efficiency and quality assurance using automated systems .
CI-1040 has been primarily explored for its potential therapeutic applications in oncology. Its main applications include:
Studies have shown that CI-1040 interacts with several biological targets beyond MEK1 and MEK2. Notably:
Several compounds share structural or functional similarities with CI-1040. These include:
Compound Name | Mechanism | Unique Features |
---|---|---|
Trametinib | MEK inhibitor | Approved for melanoma treatment |
Cobimetinib | MEK inhibitor | Used in combination with vemurafenib |
Selumetinib | MEK inhibitor | Investigated for various solid tumors |
CI-1040 is distinguished by its specific selectivity for MEK1 and MEK2 and its unique metabolic pathways that may influence its therapeutic efficacy compared to these similar compounds .
CI-1040, also known as PD-184352, is systematically named 2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide under IUPAC nomenclature. Its molecular formula is C₁₇H₁₄ClF₂IN₂O₂, with a molecular weight of 478.66 g/mol. The structure features a diphenylamine core substituted with chlorine and iodine on one aromatic ring, and fluorine atoms on the adjacent benzamide moiety. A cyclopropylmethoxy group is attached via an amide bond, contributing to its allosteric binding to MEK1/2.
CI-1040 is achiral, as confirmed by its absence of stereocenters in the crystallographic structure. The planar arrangement of substituents on the diphenylamine core eliminates the possibility of geometric isomerism. Computational analyses of its 3D conformation reveal no energetically favorable stereoisomers under physiological conditions.
CI-1040 was derived from anthranilic acid precursors through a multi-step synthesis:
Key intermediates were optimized for solubility and metabolic stability, with the hydroxamate ester moiety critical for MEK binding.
SAR studies focused on three regions (Table 1):
Replacing the hydroxamate ester with polar groups (e.g., hydroxyalkyl) improved solubility but reduced potency, underscoring the ester’s role in allosteric inhibition.
CI-1040 exhibits poor aqueous solubility (2.08 mg/mL in corn oil) but high solubility in DMSO (≥100 mg/mL). Its experimental logP (3.2) suggests moderate lipophilicity, consistent with its ability to penetrate cell membranes. The partition coefficient was calculated using the formula:
$$
\log P = \frac{\text{[CI-1040]}{octanol}}{\text{[CI-1040]}{water}}
$$
This property aligns with its oral bioavailability in preclinical models.
CI-1040 undergoes rapid hydrolysis of the hydroxamate ester in vivo, yielding a carboxylic acid metabolite with reduced MEK affinity. In plasma, its half-life is 2.3 hours (rat) and 5 hours (dog), necessitating frequent dosing in clinical trials. Degradation is accelerated in acidic environments (e.g., gastric fluid), limiting its utility as an oral agent.
Tables
Table 1: Key SAR Findings in CI-1040 Development
Structural Feature | Optimization Strategy | Biological Outcome |
---|---|---|
Diphenylamine core | Halogen substitution (Cl, I) | Increased MEK1 binding affinity |
Benzamide fluorination | Addition of F at C3/C4 | Enhanced cellular uptake |
Cyclopropylmethoxy side chain | Replacement of linear alkoxy groups | Improved kinase selectivity and solubility |
Table 2: Physicochemical Profile of CI-1040
Property | Value |
---|---|
Molecular Weight | 478.66 g/mol |
Solubility (DMSO) | ≥100 mg/mL |
logP | 3.2 |
Plasma Stability (t₁/₂) | 2.3–5 hours (species-dependent) |
Comprehensive preclinical evaluation has demonstrated that two-(two-chloro-four-iodophenylamino)-N-cyclopropylmethoxy-three,four-difluorobenzamide exhibits potent dose-dependent antiproliferative activity across multiple cancer cell line models. The compound demonstrates significant variability in sensitivity patterns that correlate with specific molecular characteristics of the target cells [1] [2] [3].
In papillary thyroid carcinoma models, dose-response studies reveal marked differences based on underlying genetic alterations. Cell lines harboring v-Raf murine sarcoma viral oncogene homolog B mutations demonstrate enhanced sensitivity with half-maximal inhibitory concentration values of 0.052 micrometers, while those carrying rearranged during transfection/papillary thyroid carcinoma rearrangements exhibit reduced sensitivity requiring 1.1 micrometers for equivalent growth inhibition [2]. This twenty-fold difference in sensitivity directly correlates with the degree of mitogen-activated protein kinase pathway activation in these cellular models.
Cancer Type/Cell Line | IC50 Value (μM) | Growth Inhibition (%) | Reference |
---|---|---|---|
Papillary Thyroid Carcinoma (BRAF mutant) | 0.052 | 90% at 0.5 μM | [2] |
Papillary Thyroid Carcinoma (RET/PTC1) | 1.1 | 86% at 10 μM | [2] |
Acute Myeloid Leukemia (U-937) | 5-20 (concentration range) | 72.5% at 20 μM (72h) | [4] |
Thyroid Cancer (C643) | 0.76 ± 0.13 | Variable | [3] |
Thyroid Cancer (TPC1) | 0.69 ± 0.09 | Variable | [3] |
Thyroid Cancer (BCPAP) | 0.55 ± 0.09 | Variable | [3] |
Acute myeloid leukemia cell line U-937 demonstrates concentration-dependent growth inhibition with measurable effects beginning at 5 micrometers and achieving 72.5% growth inhibition at 20 micrometers after 72 hours of treatment [4] [5]. The antiproliferative response in these hematological malignancy models follows a time-dependent pattern, with initial modest effects at 24 hours progressing to substantial growth suppression by 72 hours of continuous exposure.
Multiple thyroid cancer cell lines including C643, TPC1, and BCPAP exhibit comparable sensitivity profiles with half-maximal inhibitory concentration values ranging from 0.55 to 0.76 micrometers [3]. These values align closely with the enzymatic half-maximal inhibitory concentration of 0.017 micrometers observed against purified mitogen-activated protein kinase kinase 1, indicating that cellular antiproliferative effects directly reflect target engagement [2].
Large-scale screening across 917 diverse cancer cell lines reveals a broad range of sensitivity from 0.0381 to 313 micrometers, with a geometric mean of 8.75 micrometers [6]. This extensive variability underscores the importance of molecular stratification in predicting therapeutic response, with v-Raf murine sarcoma viral oncogene homolog B mutant cell lines consistently demonstrating enhanced sensitivity compared to wild-type counterparts [7].
The compound demonstrates significant pro-apoptotic activity through activation of the p53 upregulated modulator of apoptosis pathway, representing a critical mechanism underlying its therapeutic efficacy [4] [5] [8]. This apoptotic response exhibits both dose-dependent and time-dependent characteristics across multiple cancer cell types.
Cell Line/Model | Treatment Concentration | Time Point | Apoptosis Rate (%) | PUMA Upregulation | Reference |
---|---|---|---|---|---|
U-937 (AML) | 5 μM | 72 hours | 28.6 | Yes (dose-dependent) | [4] |
U-937 (AML) | 20 μM | 48 hours | 37.5 | Yes (dose-dependent) | [4] |
U-937 (AML) | 20 μM | 72 hours | 61.7 | Yes (dose-dependent) | [4] |
Papillary Thyroid Carcinoma (BRAF) | 0.5 μM | 3-4 days | Significant increase | Not specifically tested | [2] |
Papillary Thyroid Carcinoma (RET/PTC1) | 10 μM | 3-4 days | Significant increase | Not specifically tested | [2] |
In acute myeloid leukemia U-937 cells, treatment induces dose-dependent upregulation of p53 upregulated modulator of apoptosis messenger ribonucleic acid and protein levels [4]. The apoptotic response demonstrates temporal progression, with 5 micrometers treatment achieving 28.6% apoptosis at 72 hours, while 20 micrometers treatment produces 37.5% apoptosis at 48 hours and 61.7% apoptosis at 72 hours [4]. Importantly, small interfering ribonucleic acid-mediated knockdown of p53 upregulated modulator of apoptosis significantly inhibits both apoptosis induction and proliferation inhibition, confirming the critical role of this pathway in mediating therapeutic effects [5].
The mechanism operates independently of p53 status, as demonstrated by comparable apoptotic responses in cells with wild-type p53 knockdown [4]. This p53-independent activation of p53 upregulated modulator of apoptosis suggests involvement of alternative transcriptional regulators, potentially including forkhead box O3a, which has been implicated in p53-independent p53 upregulated modulator of apoptosis gene regulation [8].
Papillary thyroid carcinoma models demonstrate significant apoptosis induction following treatment, with v-Raf murine sarcoma viral oncogene homolog B mutant cells showing apoptotic markers including cleaved caspase-9, caspase-3, and poly adenosine diphosphate ribose polymerase after 3-4 days of treatment [2]. Terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick end labeling assays confirm substantial apoptotic cell populations in both v-Raf murine sarcoma viral oncogene homolog B mutant and rearranged during transfection/papillary thyroid carcinoma rearrangement-positive cell lines.
The apoptotic response involves activation of the intrinsic mitochondrial pathway, with upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors including myeloid cell leukemia 1 [8] [9]. This multifaceted approach to apoptosis induction contributes to the sustained therapeutic effects observed across diverse cancer cell types and represents a key mechanism distinguishing this compound from cytostatic growth inhibitors.
Extensive in vivo evaluation across multiple xenograft models demonstrates significant antitumor activity with particular efficacy in colorectal and pancreatic cancer models [1] [10] [11]. These studies provide critical translational evidence supporting the therapeutic potential observed in cellular systems.
Cancer Model | Treatment Dose | Treatment Duration | Tumor Volume Reduction (%) | Statistical Significance | Reference |
---|---|---|---|---|---|
Papillary Thyroid (BRAF mutant) | 300 mg/kg/day | 3 weeks | 31.3 | p<0.001 | [2] |
Papillary Thyroid (RET/PTC1) | 300 mg/kg/day | 3 weeks | 47.5 | p=0.004 | [2] |
Human Pancreatic Cancer (BxPc-3) | Not specified | Variable | 60% complete response rate | Not specified | [10] |
Human Pancreatic Cancer (MIA PaCa-2) | Not specified | Variable | 60% complete response rate | Not specified | [10] |
Colon Cancer (C26) | Variable | Variable | 79% growth inhibition | Significant | [12] |
Colorectal PDX Models (KRAS mutant) | Variable | Variable | Objective responses | Significant | [11] |
In human pancreatic cancer xenograft models utilizing BxPc-3 and MIA PaCa-2 cell lines, treatment achieved remarkable 60% complete response rates [10]. These pancreatic cancer models represent particularly aggressive tumor types with historically poor therapeutic responses, making these results especially significant for clinical translation. The complete responses observed suggest that the compound can achieve not merely growth inhibition but actual tumor regression in appropriate molecular contexts.
Colorectal cancer studies using the murine colon 26 carcinoma model demonstrate up to 79% growth inhibition without observable toxicity [12]. The correlation between tumor growth inhibition and reduction in phosphorylated extracellular signal-regulated kinase levels in excised tumors confirms target engagement in vivo and validates the mechanism of action observed in cellular studies. These findings establish a clear pharmacodynamic relationship between target inhibition and therapeutic efficacy.
Patient-derived xenograft models of colorectal cancer with Kirsten rat sarcoma viral oncogene homolog mutations demonstrate objective responses when treated with the compound, either alone or in combination with cyclin-dependent kinase 4/6 inhibitors [11]. These patient-derived models represent more clinically relevant systems than traditional cell line-derived xenografts, providing stronger evidence for potential clinical efficacy. The responses observed in Kirsten rat sarcoma viral oncogene homolog mutant models are particularly significant given the clinical challenge of targeting this patient population.
Thyroid cancer xenograft studies using an orthotopic implantation model demonstrate differential responses based on underlying genetic alterations [2]. Tumors derived from rearranged during transfection/papillary thyroid carcinoma 1 rearrangement-positive cells show 47.5% volume reduction compared to 31.3% reduction in v-Raf murine sarcoma viral oncogene homolog B mutant tumors after three weeks of treatment at 300 milligrams per kilogram daily. These differential responses mirror the sensitivity patterns observed in cellular studies and support molecular stratification approaches for clinical development.
The therapeutic window observed across multiple xenograft models indicates favorable tolerability profiles, with effective antitumor doses well below those causing observable toxicity [2] [12]. This separation between efficacy and toxicity represents a critical parameter for clinical translation and suggests potential for combination approaches with other targeted agents.
The compound demonstrates significant anti-angiogenic properties through modulation of fibroblast growth factor signaling pathways and direct effects on tumor vasculature [13] [14] [15]. These effects represent an important component of the overall antitumor mechanism, complementing direct cytotoxic and cytostatic effects on cancer cells.
Study Model | CI-1040 Concentration/Dose | Effect on Angiogenesis | Mechanism | Reference |
---|---|---|---|---|
Co-culture Angiogenesis Assay | 0.10 ± 0.04 μM | Inhibition of tube formation | ERK-MAPK signaling inhibition | [15] |
Hepatocellular Carcinoma Xenografts | 10 mg/kg/day (combination) | Reduced microvessel density | Enhanced anti-angiogenic effects | [13] |
Tumor Vasculature Analysis | Variable | Decreased vascular signals | Vessel patency reduction | [13] |
FGF Signaling Pathway Studies | Variable | Modulation of FGF-mediated responses | ERK pathway modulation | [14] |
High-content co-culture angiogenesis assays utilizing human telomerase reverse transcriptase-immortalized mesenchymal stem cells and green fluorescent protein-expressing aortic endothelial cells demonstrate potent anti-angiogenic activity with a half-maximal inhibitory concentration of 0.10 ± 0.04 micrometers [15]. This value closely parallels the antiproliferative concentrations observed in cancer cell lines, indicating that anti-angiogenic effects occur within therapeutically relevant concentration ranges.
In hepatocellular carcinoma xenograft models, combination treatment significantly reduces tumor microvessel density as assessed by CD31 immunohistochemical staining [13]. This reduction in vascular density correlates with enhanced therapeutic efficacy, suggesting that anti-angiogenic effects contribute meaningfully to overall antitumor activity. Sonographic evaluation reveals virtually undetectable vascular signals in tumors from treated animals, confirming substantial impairment of tumor blood supply.
The mechanism of angiogenesis suppression involves modulation of fibroblast growth factor receptor signaling pathways [14]. Fibroblast growth factor signaling normally promotes angiogenesis through extracellular signal-regulated kinase pathway activation, and mitogen-activated protein kinase kinase inhibition disrupts this pro-angiogenic cascade. This represents a downstream convergence point where multiple growth factor pathways can be simultaneously targeted through a single therapeutic intervention.
Terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick end labeling assays in treated xenografts demonstrate increased apoptotic tumor cells, which correlates with reduced vessel patency and increased extracellular matrix modifications [13]. These findings suggest that anti-angiogenic effects contribute to a hostile tumor microenvironment that promotes cancer cell death while simultaneously limiting nutrient and oxygen delivery.
The anti-angiogenic properties demonstrate particular relevance in fibroblast growth factor-driven tumor models, where constitutive activation of fibroblast growth factor receptor signaling promotes aggressive angiogenesis [14]. By targeting the downstream extracellular signal-regulated kinase pathway, the compound effectively disrupts fibroblast growth factor-mediated angiogenic responses regardless of the specific upstream fibroblast growth factor receptor alterations present in individual tumors.
Environmental Hazard